molecular formula C13H17N5O5 B116625 1-Allylisoguanosine CAS No. 140156-26-9

1-Allylisoguanosine

Cat. No. B116625
M. Wt: 323.3 g/mol
InChI Key: GHRFOPVFWKOWEV-UEMXZQTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allylisoguanosine is a nucleoside analog that has gained attention in recent years due to its potential applications in scientific research. This compound is a modified form of guanosine, which is a building block of RNA and DNA. The modification of guanosine to 1-allylisoguanosine alters its properties, making it a useful tool for investigating biological processes.

Mechanism Of Action

The mechanism of action of 1-allylisoguanosine is based on its ability to mimic guanosine, which is a building block of RNA and DNA. When incorporated into RNA, 1-allylisoguanosine can alter the structure and function of RNA, leading to changes in gene expression and protein synthesis. Additionally, 1-allylisoguanosine has been shown to inhibit the activity of viral RNA polymerases, which are essential for viral replication.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-allylisoguanosine depend on its concentration and the specific biological system in which it is used. At low concentrations, 1-allylisoguanosine can be incorporated into RNA without significantly affecting its structure or function. However, at higher concentrations, 1-allylisoguanosine can disrupt RNA structure and inhibit protein synthesis. Additionally, 1-allylisoguanosine has been shown to have antiviral activity, which is likely due to its ability to inhibit viral RNA polymerases.

Advantages And Limitations For Lab Experiments

One advantage of using 1-allylisoguanosine in lab experiments is its ability to mimic guanosine, which is a building block of RNA and DNA. This allows researchers to investigate the effects of RNA modifications on biological processes. Additionally, 1-allylisoguanosine has been shown to have antiviral activity, making it a potential therapeutic agent. However, one limitation of using 1-allylisoguanosine is its potential toxicity at high concentrations, which can affect the viability of cells and organisms.

Future Directions

There are several future directions for the use of 1-allylisoguanosine in scientific research. One area of interest is the investigation of RNA modifications in cancer biology, as aberrant RNA modifications have been implicated in the development and progression of cancer. Additionally, 1-allylisoguanosine could be used as a tool for investigating the role of RNA modifications in other biological processes, such as development and differentiation. Finally, further optimization of the synthesis method for 1-allylisoguanosine could lead to higher yields and purity of the compound, making it more accessible for scientific research.

Synthesis Methods

The synthesis of 1-allylisoguanosine involves several steps, including the protection of the 2'- and 3'-hydroxyl groups of guanosine, allylation of the N7 position, and deprotection of the hydroxyl groups. The final product is obtained after purification by chromatography. This synthesis method has been optimized over the years, resulting in high yields and purity of the compound.

Scientific Research Applications

1-Allylisoguanosine has been used in various scientific research applications, including studies on RNA modification and translation, viral replication, and cancer biology. This compound has been shown to inhibit the activity of viral RNA polymerases, making it a potential antiviral agent. Additionally, 1-allylisoguanosine has been used to investigate the role of RNA modifications in cancer biology, as aberrant RNA modifications have been implicated in the development and progression of cancer.

properties

CAS RN

140156-26-9

Product Name

1-Allylisoguanosine

Molecular Formula

C13H17N5O5

Molecular Weight

323.3 g/mol

IUPAC Name

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-[(Z)-prop-1-enyl]purin-2-one

InChI

InChI=1S/C13H17N5O5/c1-2-3-17-10(14)7-11(16-13(17)22)18(5-15-7)12-9(21)8(20)6(4-19)23-12/h2-3,5-6,8-9,12,19-21H,4,14H2,1H3/b3-2-/t6-,8-,9-,12-/m1/s1

InChI Key

GHRFOPVFWKOWEV-UEMXZQTKSA-N

Isomeric SMILES

C/C=C\N1C(=C2C(=NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

SMILES

CC=CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N

Canonical SMILES

CC=CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N

synonyms

1-allylisoguanosine

Origin of Product

United States

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